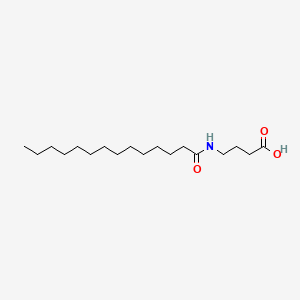
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a chloro group, a hydroxyl group, and two phenyl groups attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with benzylmagnesium chloride (Grignard reagent) to form a tertiary alcohol intermediate. This intermediate is then subjected to oxidation to yield the desired product. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3-oxo-2,3-diphenylbutanoic acid.
Reduction: Formation of 3-hydroxy-2,3-diphenylbutanoic acid.
Substitution: Formation of 4-amino-3-hydroxy-2,3-diphenylbutanoic acid or 4-thio-3-hydroxy-2,3-diphenylbutanoic acid.
Applications De Recherche Scientifique
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids. Detailed studies on its molecular pathways are ongoing to elucidate its exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-hydroxybenzoic acid: Shares the chloro and hydroxyl groups but has a simpler structure.
3-Hydroxy-2,3-diphenylpropanoic acid: Lacks the chloro group but has a similar backbone.
4-Chloro-3-oxo-2,3-diphenylbutanoic acid: An oxidized derivative of the compound.
Uniqueness
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid is unique due to the combination of its functional groups and the specific arrangement of its phenyl rings
Propriétés
Numéro CAS |
7468-10-2 |
|---|---|
Formule moléculaire |
C16H15ClO3 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
4-chloro-3-hydroxy-2,3-diphenylbutanoic acid |
InChI |
InChI=1S/C16H15ClO3/c17-11-16(20,13-9-5-2-6-10-13)14(15(18)19)12-7-3-1-4-8-12/h1-10,14,20H,11H2,(H,18,19) |
Clé InChI |
PQOAUXGNUMAXPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)C(CCl)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)



![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)

![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
